![molecular formula C17H15ClN4O2S B14148294 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 3-chlorophenylamino group and a 2-methylbenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives, which share a similar core structure, have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Shares the benzenesulfonamide moiety but lacks the pyridazine ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring instead of a pyridazine ring.
Uniqueness
5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H15ClN4O2S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
5-[6-(3-chloroanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-11-5-6-12(9-16(11)25(19,23)24)15-7-8-17(22-21-15)20-14-4-2-3-13(18)10-14/h2-10H,1H3,(H,20,22)(H2,19,23,24) |
Clé InChI |
DVZSDGUZZUFLNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC(=CC=C3)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


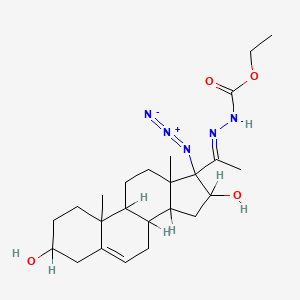
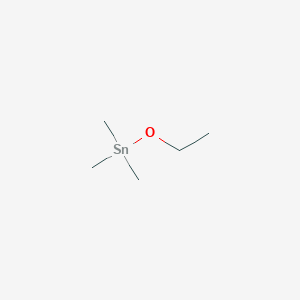
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
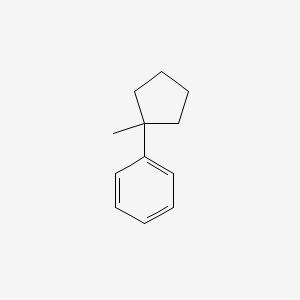
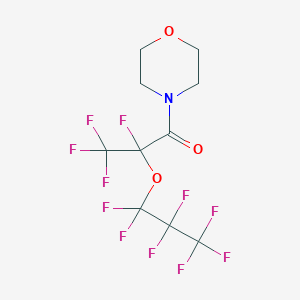
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
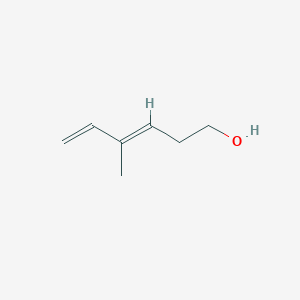
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
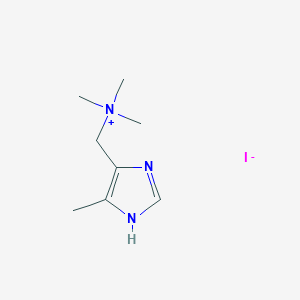
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
